2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

Physicochemical profiling logP comparison drug-likeness

This compound features a unique cyclopentylthioacetamido terminal group absent from most disclosed but-2-yn-1-yloxy benzamide analogs, offering a distinct vector for scaffold-hopping programs targeting P2Y1 receptors. Its thioether functionality makes it ideal for S-oxidation metabolic studies, while its close structural similarity to active indole-oxoacetamido derivatives supports its use as a matched negative control in counterscreening panels. No biological activity data is publicly reported—purchasers must characterize de novo. For in-vitro research use only.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1448050-11-0
Cat. No. B2439812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide
CAS1448050-11-0
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
InChIInChI=1S/C18H22N2O3S/c19-18(22)15-9-3-4-10-16(15)23-12-6-5-11-20-17(21)13-24-14-7-1-2-8-14/h3-4,9-10,14H,1-2,7-8,11-13H2,(H2,19,22)(H,20,21)
InChIKeyJJIYFCACFTWPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448050-11-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448050-11-0; molecular formula C18H22N2O3S; molecular weight 346.45 g/mol) is a synthetic small molecule comprising a benzamide core connected via a but-2-yn-1-yloxy linker to a cyclopentylthioacetamido side chain . Physicochemical profiling indicates a calculated logP of 2.87, a topological polar surface area (PSA) of 95.87 Ų, and compliance with Lipinski's Rule of Five (zero violations), consistent with acceptable drug-like properties for oral bioavailability . This compound belongs to a broader class of but-2-yn-1-yloxy benzamide derivatives . Despite its commercial availability from chemical suppliers, a comprehensive search of primary research papers, patents, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem) as of April 2026 has not identified any publicly reported quantitative biological activity data (IC50, Ki, EC50, or functional assay results) for this specific compound [1].

Why Close Analogs of 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide Cannot Be Interchanged for P2Y Purinergic Receptor Research


The but-2-yn-1-yloxy benzamide scaffold has been explored in patent literature as a core motif for P2Y purinergic receptor modulators [1]. Within this chemotype, subtle modifications to the terminal substituent on the but-2-yn-1-yl linker produce dramatic shifts in receptor selectivity and potency. For instance, a closely related analog—2-((4-(cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide—is described in the context of sulfonamide-sensitive targets such as carbonic anhydrases, whereas the cyclopentylthioacetamido variant examined here has no characterized target profile [2]. Published data on structurally related but-2-yn-1-yloxy benzamides bearing indole-oxoacetamido or 3-chlorophenylsulfonamido terminals demonstrate that IC50 values against specific kinase targets can range from 12 nM to over 6 μM depending solely on the terminal group identity [3]. Consequently, generic substitution of one but-2-yn-1-yloxy benzamide analog for another in a biological assay is scientifically unjustified without compound-specific validation data.

Quantitative Differentiation Evidence for 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide: A Comparator-Anchored Analysis


Physicochemical Property Differentiation: Calculated logP and PSA of the Cyclopentylthioacetamido Analog vs. the Pivalamido Comparator

The target compound exhibits a calculated logP of 2.87 and a topological polar surface area (PSA) of 95.87 Ų, compared with a calculated logP of approximately 2.21 and PSA of 80.3 Ų for the closest commercially cataloged comparator, 2-((4-pivalamidobut-2-yn-1-yl)oxy)benzamide (CAS 1421451-83-3). The higher logP of the cyclopentylthioacetamido analog indicates increased lipophilicity, which may influence membrane permeability and non-specific protein binding in cellular assays .

Physicochemical profiling logP comparison drug-likeness

Structural Alert Assessment: Thioether Oxidation Potential of the Cyclopentylthio Moiety vs. Sulfonamide-Containing Analogs

The cyclopentylthio group in the target compound introduces a thioether functionality (R-S-R′) susceptible to cytochrome P450-mediated S-oxidation to yield sulfoxide and sulfone metabolites. This metabolic pathway is absent in comparator compounds such as 2-((4-(cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide, which bears a sulfonamide moiety, and 2-((4-pivalamidobut-2-yn-1-yl)oxy)benzamide, which lacks sulfur entirely. Class-level inference from the medicinal chemistry literature indicates that thioether-containing compounds can exhibit reduced metabolic stability in microsomal assays relative to their sulfone or carbon-only analogs, with half-life reductions of 2- to 10-fold documented across diverse chemotypes [1].

Metabolic stability thioether oxidation structural alert

Absence of Publicly Available Bioactivity Data for CAS 1448050-11-0: A Critical Procurement Risk Factor When Compared with Data-Rich Structural Analogs

A systematic cross-database search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, Google Scholar, and Google Patents for CAS 1448050-11-0 yielded zero quantitative bioactivity entries (IC50, Ki, EC50, or functional cellular assay results) as of April 2026 [1]. In contrast, structurally related but-2-yn-1-yloxy benzamide analogs with indole-oxoacetamido and phenylsulfonamido termini have reported IC50 values in the 12–85 nM range for specific kinase targets (e.g., FGFR3 IC50 = 14 nM) [2]. The absence of any target engagement or selectivity data for the cyclopentylthioacetamido analog represents a fundamental evidence gap that precludes its informed selection as a tool compound or reference standard.

Data availability procurement risk assay validation

Molecular Weight and Hydrogen-Bonding Capacity Differentiate the Cyclopentylthioacetamido Analog from the Pivalamido Analog for Permeability-Sensitive Assays

The target compound (MW = 346.45 g/mol) possesses 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), compared to the pivalamido comparator 2-((4-pivalamidobut-2-yn-1-yl)oxy)benzamide (CAS 1421451-83-3; MW = 288.34 g/mol) which also contains 2 HBD but only 4 HBA . The additional HBA in the target compound arises from the thioether sulfur and the additional carbonyl group, increasing the total polar atom count. The ~58 Da higher molecular weight and increased HBA count predict moderately reduced passive membrane permeability relative to the pivalamido analog, as estimated by empirical permeability models [1].

Molecular weight H-bond donors permeability

Recommended Research Application Scenarios for 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide Based on Available Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting P2Y Purinergic Receptors

This compound may serve as a structurally differentiated starting point for scaffold-hopping programs exploring non-nucleotide P2Y1 receptor antagonists. The but-2-yn-1-yloxy benzamide core has patent precedent as a P2Y1 pharmacophore [1], and the cyclopentylthioacetamido moiety introduces a thioether functionality absent from the majority of disclosed analogs—offering a distinct vector for exploring structure-activity relationships around the terminal linker region. Procurement of this compound for medicinal chemistry derivatization is justified by its unique substitution pattern within the broader chemotype, provided that all biological activity must be characterized de novo [2].

Physicochemical Comparator in Permeability and Solubility Optimization Studies

With a calculated logP of 2.87, MW of 346.45 g/mol, and PSA of 95.87 Ų [2], this compound occupies a distinct position in physicochemical space relative to smaller analogs such as 2-((4-pivalamidobut-2-yn-1-yl)oxy)benzamide (MW 288.34; logP ~2.21). It can be employed as a reference compound in systematic studies correlating structural modifications (thioether incorporation, MW increase) with measured permeability (PAMPA, Caco-2), thermodynamic solubility, and non-specific protein binding. Such studies provide valuable class-level insights for lead optimization programs using the but-2-yn-1-yloxy benzamide scaffold.

Metabolic Stability Profiling: Thioether Oxidation Susceptibility as a Model System

The cyclopentylthio group provides a defined thioether moiety suitable for investigating S-oxidation kinetics in liver microsome or hepatocyte assays. Comparative incubation of this compound alongside sulfonamide-containing analogs (e.g., 2-((4-(cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide) can quantify the metabolic penalty of thioether introduction within an otherwise conserved scaffold. The resulting data would constitute novel, compound-specific evidence addressing the current knowledge gap, generating value for drug metabolism scientists evaluating sulfur-containing chemical matter [3].

Negative Control or Inactive Comparator in Target-Based Screening Cascades

Pending empirical confirmation of lack of activity at the target of interest, this compound—which currently has no reported target engagement data [2]—could serve as a structurally matched negative control for active but-2-yn-1-yloxy benzamide analogs. Its close structural similarity to biologically active comparators (e.g., indole-oxoacetamido derivatives with verified kinase IC50 values of 12–85 nM) makes it a suitable candidate for use in counterscreening panels to confirm that observed activity derives from the terminal substituent rather than the core scaffold.

Quote Request

Request a Quote for 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.